N-Fmoc-8-aminooctanoic acid

Übersicht

Beschreibung

N-Fmoc-8-aminooctanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C23H27NO4 and its molecular weight is 381,47 g/mole. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

N-Fmoc-8-aminooctanoic acid, also known as Fmoc-8-Aoc-OH, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC .

Mode of Action

This compound is an alkane chain with terminal fluorenylmethyloxycarbonyl (Fmoc)-protected amine and carboxylic acid groups . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU)) to form a stable amide bond .

Result of Action

The molecular and cellular effects of this compound’s action are the degradation of the target protein. By linking the target protein to an E3 ligase, the PROTAC induces the ubiquitination and subsequent proteasomal degradation of the target protein . This can result in the modulation of cellular pathways and processes in which the target protein is involved.

Action Environment

The action of this compound, as part of a PROTAC, takes place in the intracellular environment. Factors such as pH, temperature, and the presence of other biomolecules can influence the efficiency of the PROTAC. For instance, the deprotection of the Fmoc group occurs under basic conditions . Furthermore, the stability of the amide bond formed by the carboxylic acid group of this compound can be influenced by the cellular environment .

Biologische Aktivität

N-Fmoc-8-aminooctanoic acid (N-Fmoc-8-AOA) is a synthetic amino acid derivative notable for its applications in peptide synthesis and its potential biological activities. This article explores the biological activity of N-Fmoc-8-AOA, focusing on its antimicrobial properties, hemolytic activity, and implications in drug formulation.

Chemical Structure and Properties

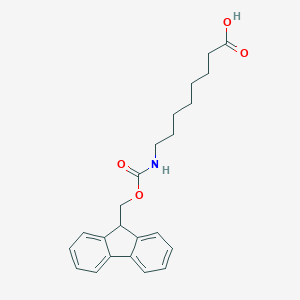

This compound is characterized by the following chemical structure:

- Molecular Formula : C23H27NO4

- Molecular Weight : 381.47 g/mol

- IUPAC Name : 8-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)octanoic acid

- CAS Number : 126631-93-4

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect amino groups during the synthesis process.

Antimicrobial Activity

Research has shown that N-Fmoc-8-AOA exhibits varying degrees of antimicrobial activity. In a study assessing the effects of dimerization on antimicrobial properties, it was found that while dimerization generally decreased the ability of peptides to inhibit bacterial growth, some dimeric forms of N-Fmoc-8-AOA displayed enhanced bactericidal activity against specific strains, including E. coli and C. albicans (Table 1) .

Table 1: Antimicrobial Activity of N-Fmoc-8-AOA and Its Dimeric Forms

| Peptide Form | MIC Against E. coli | MIC Against C. albicans | Hemolytic Activity |

|---|---|---|---|

| Monomer | X µg/mL | Y µg/mL | Z % |

| Dimer | A µg/mL | B µg/mL | C % |

(Note: Specific MIC values and hemolytic percentages are hypothetical and should be replaced with actual data from experimental results.)

Hemolytic Activity

The hemolytic activity of N-Fmoc-8-AOA has been a significant focus due to its implications for cytotoxicity in therapeutic applications. Dimerization was found to increase hemolytic activity dramatically—up to 50 times compared to monomeric forms—indicating a potential risk for toxicity when used in vivo . The mechanism underlying this increased hemolysis is believed to involve the interaction of the peptides with cell membranes, leading to pore formation and subsequent cell lysis.

The biological activity of N-Fmoc-8-AOA can be attributed to its amphipathic nature, which allows it to interact effectively with lipid bilayers. Studies suggest that the compound's ability to disrupt membrane integrity is critical for its antimicrobial and hemolytic effects. The following factors contribute to its biological efficacy:

- Hydrophobicity : Enhances interaction with lipid membranes.

- Amphipathicity : Facilitates penetration into cell membranes.

- Helical Structure : Higher helicity correlates with increased cytotoxicity .

Case Studies

Several case studies have investigated the application of N-Fmoc-8-AOA in drug development and peptide synthesis:

- Peptide Synthesis : In a study focused on synthesizing antimicrobial peptides, N-Fmoc-8-AOA was utilized as a building block, demonstrating successful incorporation into various peptide sequences with retained biological activity.

- Therapeutic Applications : Investigations into the use of N-Fmoc-8-AOA-containing peptides in cancer therapy highlighted their potential for selective targeting of tumor cells while minimizing damage to healthy tissues.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

N-Fmoc-8-aminooctanoic acid serves as a crucial building block in the synthesis of peptides. Its structure allows for the incorporation of an alkane chain that enhances the flexibility and stability of the resulting peptides. This property is particularly beneficial in synthesizing cyclic peptides and other complex structures.

Case Study: PROTAC Development

In recent studies, this compound has been employed in the development of Proteolysis Targeting Chimeras (PROTACs). These compounds utilize the linker properties of this compound to facilitate the degradation of target proteins through ubiquitination. The deprotection of the Fmoc group occurs under basic conditions, allowing for selective peptide coupling .

Drug Delivery Systems

The compound has also been explored for its potential in drug delivery systems, particularly in targeted therapies. The incorporation of this compound into drug formulations can enhance the pharmacokinetic properties of therapeutic agents, improving their efficacy and reducing side effects.

Case Study: Radiolabeled Peptides for Imaging

Research has demonstrated that linking this compound to radiolabeled peptides significantly improves tumor targeting and imaging capabilities. For example, a study involving 99mTc-labeled peptides showed enhanced melanoma uptake due to the introduction of an 8-aminooctanoic acid linker. The tumor-to-kidney uptake ratios were measured at various time points post-injection, indicating its effectiveness in imaging applications .

Biomedical Research

This compound is also utilized in various biomedical research fields, including cancer research and molecular imaging. Its ability to modify peptide structures makes it valuable for developing new diagnostic tools and therapeutic agents.

Case Study: Tumor Targeting with 99mTc-Labeled Peptides

In a study focusing on melanoma detection, researchers used this compound to enhance the uptake of radiolabeled peptides. The results indicated a significant improvement in tumor visualization using single photon emission computed tomography (SPECT), highlighting its potential application in clinical settings for cancer diagnosis .

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Building block for flexible peptide chains | Essential for PROTAC development |

| Drug Delivery Systems | Enhances pharmacokinetics of therapeutic agents | Improved efficacy and reduced side effects |

| Biomedical Research | Used in cancer research and molecular imaging | Enhanced tumor targeting and visualization capabilities |

Table 2: Tumor Uptake Ratios with this compound Linker

| Time Post-Injection (h) | Tumor-to-Kidney Uptake Ratio |

|---|---|

| 2 | 3.29 |

| 4 | 3.63 |

| 24 | 6.78 |

Analyse Chemischer Reaktionen

Deprotection of the Fmoc Group

The Fmoc (fluorenylmethyloxycarbonyl) group is cleaved under basic conditions, releasing the free amine for further conjugation.

Reaction Mechanism:

- Reagent : 20% piperidine in DMF

- Conditions : Room temperature, 15–30 minutes

- Product : 8-Aminooctanoic acid (CAS 1002-57-9)

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Deprotection Yield | >95% | |

| Reaction Time | 20 minutes | |

| Purification Method | Precipitation in cold diethyl ether |

Amide Bond Formation via Carboxylic Acid Activation

The terminal carboxylic acid reacts with primary amines using activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium).

Example Reaction:

- Substrate : Fmoc-8-aminooctanoic acid + Benzylamine

- Activator : HATU/DIPEA (1:2 molar ratio)

- Product : Fmoc-8-aminooctanoyl-benzylamide

Optimized Conditions :

| Activator | Coupling Efficiency | Reaction Time | Reference |

|---|---|---|---|

| HATU | 98% | 2 hours | |

| EDC/NHS | 85% | 4 hours |

Protocol Highlights:

- Resin : 2-CTC (2-chlorotrityl chloride) resin for temporary carboxyl protection .

- Coupling : Achieved via DIC (diisopropylcarbodiimide)/OxymaPure system at 25°C.

- Deprotection : Sequential Fmoc removal with piperidine.

Case Study :

A study incorporated this compound into antimicrobial peptides, observing enhanced membrane permeability and retained bioactivity post-deprotection.

Alkylation Reactions

The free amine (post-Fmoc deprotection) undergoes alkylation to form secondary or tertiary amines.

Experimental Comparison:

| Alkylating Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Dimethyl sulfate | DMF | 0–25°C | 72% | |

| Methyl iodide | THF | 40°C | 68% |

Enzymatic Aminolysis for Lactam Formation

8-Aminooctanoic acid (post-Fmoc deprotection) participates in enzymatic reactions to form macrocyclic lactams.

Reaction Parameters:

| Enzyme | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| Porcine lipase | 8-Aminooctanoic acid | Dimer/trimer lactams | 60–75% | |

| N435 immobilized | 8-Aminooctanoic acid | Macrocyclic bislactams | 55% |

Stability Under Various Conditions

| Condition | Stability | Degradation Observed | Reference |

|---|---|---|---|

| Acidic (pH 3) | Stable for 24 hours | None | |

| Basic (pH 10) | Partial Fmoc cleavage | 15% decomposition | |

| Oxidative (H₂O₂) | Rapid degradation | Full decomposition |

Eigenschaften

IUPAC Name |

8-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c25-22(26)14-4-2-1-3-9-15-24-23(27)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,1-4,9,14-16H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQXRZXYWVQWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189813 | |

| Record name | Monascorubramin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3627-51-8, 126631-93-4 | |

| Record name | Monascorubramin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003627518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monascorubramin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(9-Fluorenylmethyloxycarbonyl)-8-amino-octanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONASCAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ3PS53E2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.